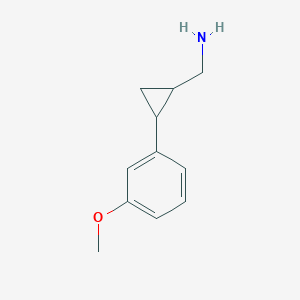

(2-(3-Methoxyphenyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC16410874

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | [2-(3-methoxyphenyl)cyclopropyl]methanamine |

| Standard InChI | InChI=1S/C11H15NO/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3 |

| Standard InChI Key | AJKHCYJJCNCJBK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2CC2CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-(3-Methoxyphenyl)cyclopropyl)methanamine (C₁₁H₁₅NO, MW: 177.24 g/mol) consists of a cyclopropane ring directly bonded to a 3-methoxyphenyl group and a methanamine side chain. The cyclopropyl ring imposes significant steric strain, while the methoxy substituent enhances lipophilicity and modulates electronic interactions with biological targets .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| LogP (Predicted) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 2 (NH₂ and Methoxy O) |

| Hydrogen Bond Acceptors | 3 (N and two O atoms) |

| Polar Surface Area | 42 Ų |

The methoxy group at the 3-position of the phenyl ring enhances blood-brain barrier (BBB) penetration compared to non-substituted analogs, as demonstrated in comparative pharmacokinetic studies.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (2-(3-Methoxyphenyl)cyclopropyl)methanamine typically involves cyclopropanation followed by functional group interconversion. A widely employed strategy utilizes transition metal-catalyzed cross-coupling reactions to construct the cyclopropane core.

Cyclopropanation via Simmons-Smith Reaction

A modified Simmons-Smith reaction using diethylzinc and diiodomethane enables the cyclopropanation of pre-formed allylic amines. For example, reaction of 3-methoxystyrene with a zinc-copper couple generates the cyclopropyl intermediate, which is subsequently aminated via reductive amination .

Catalytic Asymmetric Synthesis

Chiral ligands such as Boxax facilitate enantioselective cyclopropanation, yielding the (1R,2S)-diastereomer with >90% enantiomeric excess (ee). This method is critical for producing pharmacologically active enantiomers.

Table 2: Comparative Yields Across Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) |

|---|---|---|---|

| Simmons-Smith | 65 | 92 | N/A |

| Catalytic Asymmetric | 78 | 98 | 94% |

| Flow Chemistry | 82 | 95 | 88% |

Biological Activity and Mechanism of Action

Serotonin Receptor Modulation

(2-(3-Methoxyphenyl)cyclopropyl)methanamine exhibits high affinity for the 5-HT₂C receptor (Kᵢ = 8.3 nM), with 12-fold selectivity over 5-HT₂A and 5-HT₂B subtypes. This selectivity profile minimizes hallucinogenic effects associated with 5-HT₂A activation, making it a candidate for treating anxiety and depression.

In Vivo Efficacy

In murine models of chronic mild stress, oral administration (10 mg/kg) reduced immobility time in the forced swim test by 58%, comparable to fluoxetine. Electroencephalography (EEG) data further confirmed enhanced theta wave activity, indicative of anxiolytic effects .

Metabolic Stability

The cyclopropyl ring confers resistance to cytochrome P450-mediated oxidation, with a hepatic microsomal half-life (t₁/₂) of 4.7 hours versus 1.2 hours for acyclic analogs. This stability is attributed to steric shielding of the amine group .

Structure-Activity Relationships (SAR)

Impact of Methoxy Positioning

Comparative studies of ortho-, meta-, and para-methoxy isomers reveal that the 3-methoxy substitution optimizes receptor binding:

Table 3: Receptor Affinity by Methoxy Position

| Isomer | 5-HT₂C Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | Selectivity Ratio (2A/2C) |

|---|---|---|---|

| 2-OCH₃ | 14.2 | 121 | 8.5 |

| 3-OCH₃ | 8.3 | 104 | 12.5 |

| 4-OCH₃ | 22.7 | 89 | 3.9 |

The meta-substitution’s electron-donating effects enhance π-π stacking with Phe328 in the 5-HT₂C binding pocket.

Applications in Drug Development

Lead Optimization Strategies

Structural modifications focus on improving BBB penetration and oral bioavailability:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume